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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound [4-(Morpholinomethyl)phenyllmethanol. Due to the limited availability of
experimentally derived spectra for this specific molecule in public databases, this document
presents a predicted spectroscopic profile based on the analysis of its constituent chemical
moieties: a para-substituted benzyl alcohol and a morpholine ring. This guide is intended to
assist researchers in the identification and characterization of this compound and its
derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for [4-(Morpholinomethyl)phenyllmethanol. These
predictions are derived from established chemical shift ranges, characteristic infrared
absorption frequencies, and known fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for [4-(Morpholinomethyl)phenyllmethanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.3 d 2H Ar-H (ortho to CH20H)
~7.2 d 2H Ar-H (ortho to CHzN)
~4.6 S 2H -CH20H
~3.7 t 4H O(CH2)2
~3.5 S 2H Ar-CHz-N
~25 t 4H N(CHz)2
Variable brs 1H -OH

Table 2: Predicted 3C NMR Spectral Data for [4-(Morpholinomethyl)phenyllmethanol

Chemical Shift (6, ppm)

Assighment

~ 140 Ar-C (quaternary, attached to CH20H)
~ 135 Ar-C (quaternary, attached to CHzN)
~129 Ar-CH (ortho to CH20H)

~128 Ar-CH (ortho to CH2N)

~ 67 O(CH2)2

~ 65 -CH20H

~ 63 Ar-CHz-N

~ 54 N(CH2)2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for [4-(Morpholinomethyl)phenyl]methanol
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Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Broad, Strong O-H stretch (alcohol)
3100 - 3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (CH:z
2950 - 2800 Medium to Strong
groups)
1610, 1500 Medium to Weak Aromatic C=C stretch
1450 Medium CH:z bend
C-O stretch (ether in
1120 - 1085 Strong ) )
morpholine ring)
1050 - 1000 Strong C-O stretch (primary alcohol)
para-disubstituted benzene C-
850 - 800 Strong

H bend (out-of-plane)

Mass Spectrometry (MS)

The predicted monoisotopic mass of [4-(Morpholinomethyl)phenyllmethanol (C12H17NO2) is
207.1259 g/mol . The mass spectrum is expected to show a prominent molecular ion peak
(IM]*) under appropriate ionization conditions.

Table 4: Predicted Key Fragment lons in Mass Spectrometry for [4-
(Morpholinomethyl)phenylJmethanol

m/z Proposed Fragment lon

207 [M]* (Molecular lon)

190 [M - OH]*

178 [M - CH20H]*

100 [CsH10NO]J* (Morpholinomethyl cation)

86 [CaHsN]* (Fragment from morpholine ring)
77 [CeHs]* (Phenyl cation)
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Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data discussed above.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard if the solvent does not contain it.

'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the peaks in the *H NMR
spectrum to determine the relative number of protons.

IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample
with dry KBr and press it into a thin, transparent disk. For ATR, place a small amount of the
solid sample directly on the ATR crystal. If the sample is a liquid or can be dissolved in a
volatile solvent, a thin film can be prepared on a salt plate (e.g., NaCl).

Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr for the pellet method) should
be recorded and subtracted from the sample spectrum.[1][2][3]
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Data Analysis: Identify the characteristic absorption bands and compare them with known
correlation tables to assign them to specific functional groups.[1]

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
Alternatively, direct infusion via a syringe pump can be used for Electrospray lonization (ESI)
or other soft ionization techniques.

lonization: lonize the sample molecules. Electron lonization (El) is a common "hard"
ionization technique that leads to extensive fragmentation, which can be useful for structural
elucidation. "Soft" ionization techniques like ESI or Chemical lonization (CI) are more likely to
yield a prominent molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that
plots the relative abundance of ions as a function of their m/z ratio.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical

pathway for structure elucidation.
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Workflow for Spectroscopic Analysis of an Organic Compound

Sample Preparation

Synthesis & Purification of
[4-(Morpholinomethyl)phenyllmethanol

NMR Spectroscopy
(1H, 13C)

Integration of
Spectroscopic Data

l

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structural confirmation of [4-
(Morpholinomethyl)phenyllmethanol.
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Logical Relationship in Structure Elucidation

[4-(Morpholinomethyl)phenyllmethanol
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Caption: Logical relationship between the structural components of the molecule and their

expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 4. Mass Spectrometry [www2.chemistry.msu.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of [4-
(Morpholinomethyl)phenylmethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273741#spectroscopic-data-for-4-
morpholinomethyl-phenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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